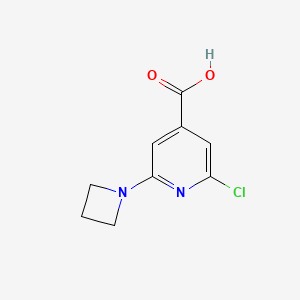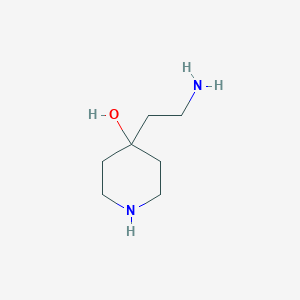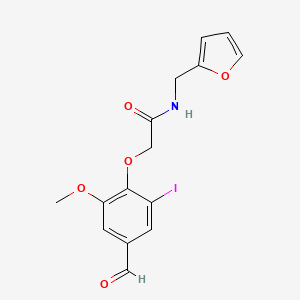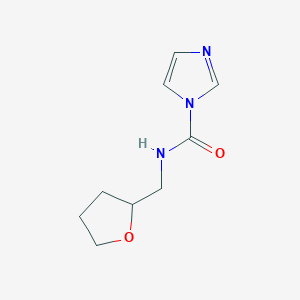
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form new C-C bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: It can be used to study the biological activity of azetidine-containing compounds, which have shown various biological activities.
作用機序
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with specific molecular targets to exert its effects . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
N-substituted-3-chloro-2-azetidinone derivatives: Known for their anticonvulsant activity.
3-pyrrole-substituted 2-azetidinones: Synthesized using catalytic amounts of molecular iodine under microwave irradiation.
Uniqueness
2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical properties and potential biological activities. This combination allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
2-(azetidin-1-yl)-6-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)5-8(11-7)12-2-1-3-12/h4-5H,1-3H2,(H,13,14) |
InChIキー |
ZEIPOJRHNQWMIB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC(=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)




![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)




